

An In-Depth Technical Guide to 2,4-Dichloro-3-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,4-Dichloro-3-nitrophenol*

Cat. No.: *B1288456*

[Get Quote](#)

This technical guide provides a comprehensive overview of **2,4-Dichloro-3-nitrophenol**, including its chemical identity, physicochemical properties, synthesis and analytical methodologies, and known biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Synonyms

The compound with the chemical formula $C_6H_3Cl_2NO_3$ is formally known by its IUPAC name, **2,4-dichloro-3-nitrophenol**^[1]. It is registered under the CAS Number 38902-87-3^{[1][2]}.

Several synonyms are used to refer to this compound in literature and chemical databases, including:

- Phenol, 2,4-dichloro-3-nitro-
- DTXSID40608286^[1]
- DTXCID00559043^[1]

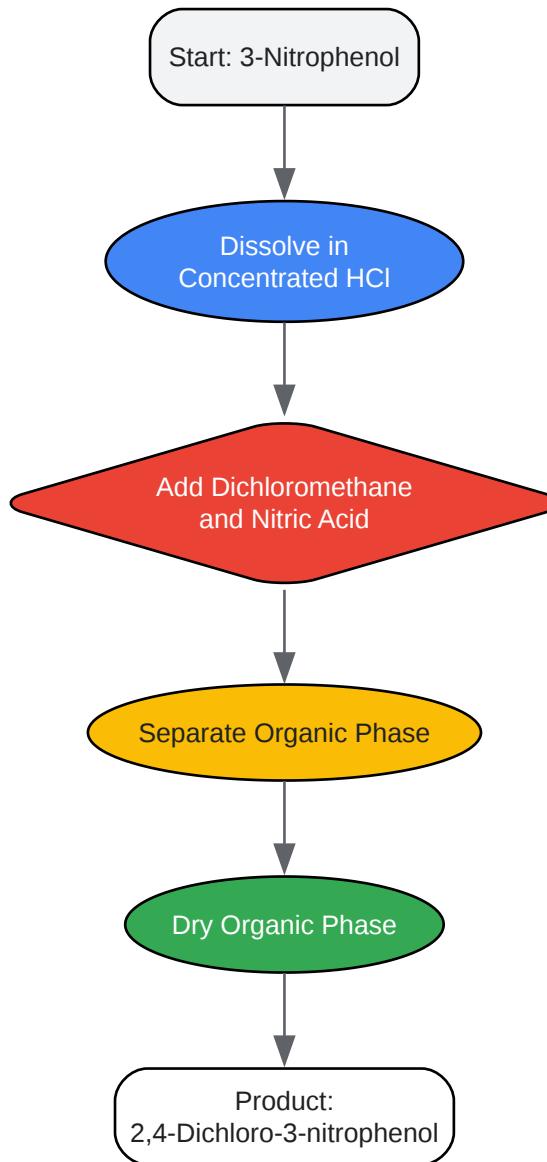
Physicochemical Properties

A summary of the key physicochemical properties of **2,4-Dichloro-3-nitrophenol** is presented in the table below. These properties are crucial for understanding its behavior in various experimental and environmental settings.

Property	Value	Source
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₃	[1]
Molecular Weight	208.00 g/mol	[1]
Appearance	White crystalline solid	[3]
Melting Point	130-132 °C	[3]
Boiling Point	~360 °C	[3]
Solubility	Slightly soluble in water; Soluble in ether, benzene, and methylene chloride.	[3]
InChI	InChI=1S/C6H3Cl2NO3/c7-3- 1-2-4(10)5(8)6(3)9(11)12/h1- 2,10H	[1]
InChIKey	GLNRZGZHZYONRE- UHFFFAOYSA-N	[1]
SMILES	C1=CC(=C(C(=C1O)Cl)-- INVALID-LINK--[O-])Cl	[1]

Experimental Protocols

Synthesis of 2,4-Dichloro-3-nitrophenol


A general method for the preparation of **2,4-Dichloro-3-nitrophenol** involves the nitration and chlorination of a phenol derivative. A representative, though not fully detailed, synthetic approach is outlined below[3]:

- Starting Material: 3-nitrophenol is dissolved in concentrated hydrochloric acid.
- Reaction: Dichloromethane and nitric acid are added to the solution to initiate the reaction.
- Extraction: The reaction mixture results in an organic phase containing the desired product. This organic phase is separated.

- Purification: The separated organic phase is dried to yield **2,4-Dichloro-3-nitrophenol**.

A logical workflow for a generalized synthesis and purification process is depicted in the following diagram.

General Synthesis Workflow for 2,4-Dichloro-3-nitrophenol

[Click to download full resolution via product page](#)

General Synthesis Workflow

Analytical Methods

The detection and quantification of nitrophenols, including **2,4-Dichloro-3-nitrophenol**, in various matrices can be accomplished using several analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

1. Gas Chromatography (GC):


- Principle: GC is a common technique for separating and analyzing volatile and semi-volatile compounds. For nitrophenols, GC can be coupled with various detectors.
- Detectors:
 - Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it suitable for chlorinated nitrophenols.
 - Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of fragmented ions.
- Sample Preparation: Samples may require extraction from their matrix (e.g., water, soil) using an organic solvent, followed by a clean-up step to remove interfering substances. Derivatization may be necessary for less volatile phenols.

2. High-Performance Liquid Chromatography (HPLC):

- Principle: HPLC is well-suited for the separation of less volatile compounds.
- Detectors:
 - Ultraviolet (UV) Detection: Nitrophenols absorb UV light, allowing for their detection and quantification.
 - Mass Spectrometry (MS) / Tandem Mass Spectrometry (MS/MS): LC-MS/MS offers high selectivity and sensitivity for the analysis of complex mixtures[4].
- Sample Preparation: Typically involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.

A generalized workflow for the analytical determination of **2,4-Dichloro-3-nitrophenol** is presented below.

Analytical Workflow for 2,4-Dichloro-3-nitrophenol

[Click to download full resolution via product page](#)

General Analytical Workflow

Biological Activity and Safety

Toxicological Profile

2,4-Dichloro-3-nitrophenol is classified as a toxic compound that can be harmful if swallowed, in contact with skin, or if inhaled[1]. It is known to cause skin and serious eye irritation[1]. As with other nitrophenols, it is an irritant and corrosive, and direct contact may lead to pain, itching, and redness[3].

The broader class of nitrophenols has been studied for various health effects. For instance, inhalation exposure to 4-nitrophenol in animal studies has been associated with methemoglobinemia, and ocular effects, while 2-nitrophenol inhalation has been linked to effects on the upper respiratory system[5].

Potential Applications and Mechanisms

While specific signaling pathways for **2,4-Dichloro-3-nitrophenol** are not extensively detailed in the available literature, its structural motifs suggest potential areas of biological activity. The nitro group is a known pharmacophore in many antimicrobial and antiparasitic drugs, often exerting its effect through redox cycling and the generation of toxic radical species within target cells.

Given its phenolic structure, it may also interact with various enzymes and receptors. However, further research is required to elucidate its specific molecular targets and mechanisms of action. Its use as an intermediate in the synthesis of dyes, pigments, and pesticides suggests its primary role is as a chemical precursor rather than a final bioactive agent[3].

Safety Precautions

Due to its hazardous nature, handling of **2,4-Dichloro-3-nitrophenol** requires strict safety measures. This includes the use of appropriate personal protective equipment such as gloves, safety glasses, and lab coats. All work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of its vapors[3]. In case of accidental contact or ingestion, immediate rinsing with copious amounts of water and seeking medical attention is crucial[3].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-3-nitrophenol | C6H3Cl2NO3 | CID 20513932 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-3-nitrophenol | 38902-87-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]
- 4. epa.gov [epa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,4-Dichloro-3-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1288456#2-4-dichloro-3-nitrophenol-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b1288456#2-4-dichloro-3-nitrophenol-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com